rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

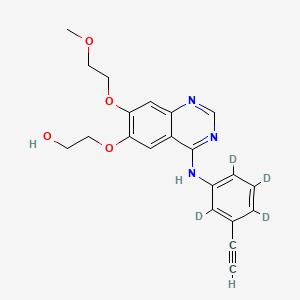

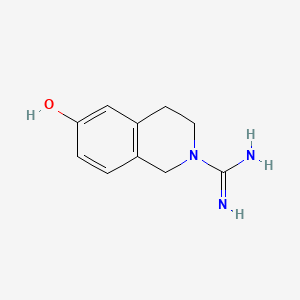

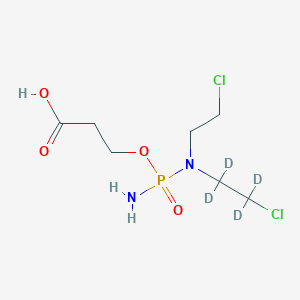

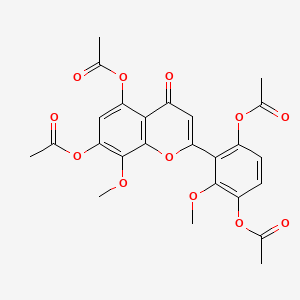

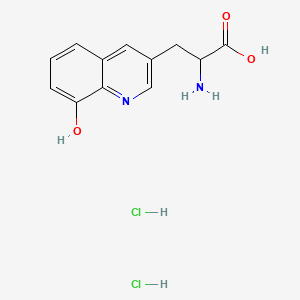

“rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is a compound with the molecular formula C12H14Cl2N2O3 . It is used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe .

Molecular Structure Analysis

The molecular structure of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is characterized by the presence of a hydroxyquinoline group attached to an alanine residue . The InChI string of the compound isInChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H . Physical And Chemical Properties Analysis

The molecular weight of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is 305.15 g/mol . It has 5 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 304.0381477 g/mol . The topological polar surface area is 96.4 Ų . The heavy atom count is 19 .Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- The synthesis and stereochemistry of amino alcohols related to rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride have been explored. A detailed analysis of NMR and IR spectra has been used to determine the relative configuration of these compounds (Grethe, Uskokovice, Williams, & Brossi, 1967).

Metal-ion Chelating Properties

- Rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride has been used as a metal-ion chelating amino acid. It was genetically encoded in E. coli to facilitate the incorporation into proteins, enabling the determination of protein structures using heavy metals for phasing. This has implications in designing metalloproteins with novel structures and functions, including fluorescent sensors (Lee, Spraggon, Schultz, & Wang, 2009).

Artificial Metalloenzyme Design

- The compound has been utilized in the design of artificial metalloenzymes. When introduced into the lactococcal multidrug-resistance regulator (LmrR) protein, it has demonstrated the ability to complex efficiently with various metal ions, such as CuII and ZnII. This showcases its potential in catalyzing asymmetric reactions and mimicking natural metalloenzyme activities (Drienovská, Scheele, Gutiérrez de Souza, & Roelfes, 2020).

Biophysical Probing

- Its use in biophysical studies has been noted, where it serves as a probe due to its metal-ion chelating properties. This aspect is significant in the context of structural biology and enzymology, where metal ions play crucial roles (Lee et al., 2009).

Supramolecular Chemistry

- The compound's derivatives have been applied in the field of supramolecular chemistry. This includes the development of new supramolecular sensors, emitting devices, or self-assembled aggregates, leveraging the unique properties of the 8-hydroxyquinoline moiety (Albrecht, Fiege, & Osetska, 2008).

Mecanismo De Acción

Target of Action

It is used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe . This suggests that it may interact with various proteins depending on the specific experimental setup.

Mode of Action

The compound forms highly stable complexes with various transition metal ions and lanthanides . This property allows it to serve as an excellent probe for paramagnetic relaxation enhancement (PRE) NMR experiments . The mode of action of this compound is primarily through its ability to chelate metal ions, which can then be used to influence the magnetic properties of proteins for NMR studies .

Result of Action

The result of the action of this compound is the generation of PRE NMR data, which can provide long-range distance measurements (>10 Å) in proteins . This can be particularly useful in the structural determination of proteins.

Propiedades

IUPAC Name |

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXMKIPAOEJMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.